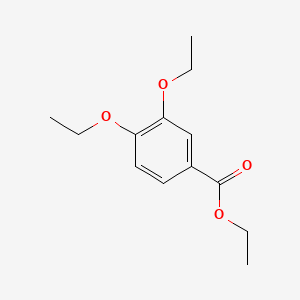

Ethyl 3,4-diethoxybenzoate

Description

BenchChem offers high-quality Ethyl 3,4-diethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,4-diethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,4-diethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-4-15-11-8-7-10(13(14)17-6-3)9-12(11)16-5-2/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWIFSJMLYCVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342983 | |

| Record name | Ethyl 3,4-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75332-44-4 | |

| Record name | Ethyl 3,4-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3,4-Diethoxybenzoate from 3,4-Dihydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 3,4-Diethoxybenzoate, a valuable compound in the pharmaceutical and chemical industries, starting from 3,4-dihydroxybenzoic acid.[1][2] The synthesis is strategically designed as a two-step process: a robust Williamson ether synthesis to form the intermediate 3,4-diethoxybenzoic acid, followed by a classic Fischer esterification to yield the final product. This document delves into the mechanistic underpinnings of each reaction, the rationale behind the selection of reagents and conditions, and provides detailed, step-by-step protocols for synthesis, purification, and characterization. The guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable route to this important molecule.

Introduction and Strategic Overview

Ethyl 3,4-diethoxybenzoate, a derivative of protocatechuic acid, is a compound of significant interest due to its antioxidant, anti-inflammatory, and cardioprotective properties.[3][4] It serves as a key intermediate in the synthesis of more complex pharmaceutical agents and finds application as a high-performance antioxidant.[2][5] The synthesis from the readily available 3,4-dihydroxybenzoic acid presents a common challenge in organic synthesis: the selective modification of multiple functional groups.

The chosen synthetic strategy prioritizes the etherification of the two phenolic hydroxyl groups prior to the esterification of the carboxylic acid. This sequence is critical because the strongly basic conditions required for the Williamson ether synthesis would otherwise hydrolyze the target ester group if the esterification were performed first.

The overall synthetic pathway is illustrated below:

Caption: Key stages of the Williamson ether synthesis mechanism.

Step 2: Fischer Esterification of Ethyl 3,4-Diethoxybenzoate

Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. [6] Mechanism and Causality:

-

Carbonyl Activation: A catalytic amount of a strong acid (e.g., concentrated H₂SO₄) protonates the carbonyl oxygen of the 3,4-diethoxybenzoic acid. This step significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer & Elimination: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. This creates a good leaving group (water), which is subsequently eliminated to reform the carbonyl double bond.

-

Driving the Equilibrium: Since this is a reversible reaction, Le Châtelier's principle is employed to drive the reaction to completion. This is achieved by using a large excess of the alcohol (ethanol), which also serves as the solvent, and/or by removing the water by-product as it forms. [6]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,4-Diethoxybenzoic Acid

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dihydroxybenzoic acid (10.0 g, 64.9 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 27.0 g, 195 mmol, 3.0 equivalents) to the stirring suspension.

-

Alkylation: Slowly add ethyl iodide (EtI, 18.2 mL, 227 mmol, 3.5 equivalents) to the mixture via a dropping funnel over 15 minutes.

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Precipitation: Acidify the aqueous mixture to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.

-

Drying: Dry the isolated white solid in a vacuum oven at 60 °C to a constant weight to yield 3,4-diethoxybenzoic acid.

Protocol 2: Synthesis of Ethyl 3,4-Diethoxybenzoate

-

Setup: To a 250 mL round-bottom flask, add the dried 3,4-diethoxybenzoic acid (from the previous step, ~13.6 g, 64.9 mmol) and absolute ethanol (150 mL).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 1.0 mL) dropwise.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction by TLC.

-

Solvent Removal: After cooling, remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the oily residue in diethyl ether (150 mL) and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any unreacted acid, followed by water (50 mL), and finally a saturated sodium chloride (brine) solution (50 mL).

-

Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Purification by Recrystallization

-

Solvent Selection: Dissolve the crude Ethyl 3,4-Diethoxybenzoate in a minimum amount of hot ethanol.

-

Crystallization: Slowly add hot water dropwise until the solution becomes faintly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1), and dry in a vacuum oven.

Caption: A flowchart of the complete experimental workflow.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the final product, Ethyl 3,4-Diethoxybenzoate.

| Analysis Technique | Expected Results for Ethyl 3,4-Diethoxybenzoate |

| Appearance | White to off-white crystalline solid. [2] |

| Melting Point | ~48-50 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.6-7.5 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.3 (q, 2H, OCH₂CH₃ ester), ~4.1 (q, 4H, OCH₂CH₃ ether x2), ~1.4 (t, 3H, OCH₂CH₃ ester), ~1.3 (t, 6H, OCH₂CH₃ ether x2) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~166 (C=O), ~153 (Ar-C-O), ~148 (Ar-C-O), ~123 (Ar-C), ~114 (Ar-CH), ~112 (Ar-CH), ~64 (OCH₂ ether x2), ~61 (OCH₂ ester), ~15 (CH₃ ether x2), ~14 (CH₃ ester) ppm. |

| IR Spectroscopy (KBr) | ν ~2980 (C-H), ~1710 (C=O ester stretch), ~1605, 1515 (C=C aromatic), ~1260, 1120 (C-O stretch) cm⁻¹. [7] |

| Mass Spectrometry (EI) | m/z = 238.12 [M]⁺ |

Troubleshooting and Field Insights

-

Incomplete Di-etherification: If analysis shows the presence of mono-ethoxylated species or unreacted starting material, the cause is likely insufficient base or alkylating agent, or inadequate reaction time/temperature. Ensure all reagents are anhydrous, particularly the K₂CO₃ and DMF.

-

Side Reaction - C-Alkylation: Phenoxides are ambident nucleophiles and can undergo alkylation at the ortho or para positions of the ring, although O-alkylation is heavily favored in polar aprotic solvents. [8][9]If C-alkylation is observed, switching to a less polar solvent system might be considered, though this will likely reduce the overall reaction rate.

-

Esterification Work-up Issues: During the NaHCO₃ wash, emulsions can form. To break them, add a small amount of brine. Ensure thorough washing to completely remove the acid catalyst, which can degrade the product over time.

-

"Oiling Out" During Recrystallization: If the product separates as an oil instead of crystals, it indicates the solution is too supersaturated or the cooling is too rapid. [10]Re-heat the solution, add a small amount of the primary solvent (ethanol) to ensure complete dissolution, and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod can help induce nucleation. [10]

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Discussion Forum. (2024, February 13). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction?[Link]

-

Ataman Kimya. ETHYL 3 4-DIHYDROXYBENZOATE. [Link]

-

Cambridge University Press. Williamson Ether Synthesis. [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]

-

Unknown. 12. The Williamson Ether Synthesis. [Link]

-

Natural Micron Pharm Tech. Ethyl 3,4-dihydroxybenzoate. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Unknown. The Williamson Ether Synthesis. [Link]

-

ResearchGate. 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). [Link]

-

PrepChem.com. Synthesis of Ethyl 3,4-Dihydroxybenzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 1). Ethyl 3,4-Dihydroxybenzoate: A Comprehensive Overview. [Link]

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

-

Unknown. Experiment 06 Williamson Ether Synthesis. [Link]

-

PubChem. Ethyl 3,4-Dihydroxybenzoate | C9H10O4 | CID 77547. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

MIT. APPENDIX 2. [Link]

- Google Patents. Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

MDPI. Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. [Link]

-

Organic Syntheses Procedure. esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]

-

Unknown. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl 3,4-dihydroxybenzoate - Natural Micron Pharm Tech [nmpharmtech.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ethyl 3,4-diethoxybenzoate: Data Synthesis and Analysis

Executive Summary

Ethyl 3,4-diethoxybenzoate is a benzoate ester characterized by an ethyl group esterified to the carboxylic acid of 3,4-diethoxybenzoic acid. As a member of the benzoate family, it holds potential as a synthetic intermediate in the development of more complex molecules within the pharmaceutical and materials science sectors. Its structure is closely related to the more extensively studied Ethyl 3,4-dihydroxybenzoate and Ethyl 3,4-dimethoxybenzoate, and its properties can be partially inferred from these analogues. This guide provides a consolidated overview of its chemical identity, physicochemical properties, a proposed synthesis protocol, and its potential applications, with a focus on providing a foundational resource for researchers and drug development professionals. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide synthesizes information from chemical databases and extrapolates from closely related compounds to provide a comprehensive technical profile.

Chemical Identity and Structure

Establishing a clear chemical identity is fundamental for regulatory compliance, synthesis planning, and interpretation of experimental data.

-

IUPAC Name: ethyl 3,4-diethoxybenzoate

-

Molecular Formula: C₁₃H₁₈O₄

-

Molecular Weight: 238.28 g/mol

-

CAS Number: 2050-33-1

-

Canonical SMILES: CCOC(=O)C1=CC(=C(C=C1)OCC)OCC

-

InChI Key: FHEMJCSIDAJFNQ-UHFFFAOYSA-N

Molecular Structure Diagram

The structure consists of a central benzene ring substituted at positions 1, 3, and 4. An ethyl ester group is attached at position 1, and two ethoxy groups are at positions 3 and 4.

Caption: Proposed two-step synthesis of Ethyl 3,4-diethoxybenzoate.

Experimental Protocol: Synthesis

This protocol details the etherification of Ethyl 3,4-dihydroxybenzoate, a readily available starting material.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 3,4-dihydroxybenzoate (1 eq.), anhydrous potassium carbonate (3 eq.), and dimethylformamide (DMF) as the solvent.

-

Reaction: Add ethyl iodide (2.5 eq.) to the mixture. Heat the reaction to 80°C and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups, forming nucleophilic phenoxides. The polar aprotic solvent, DMF, facilitates this SN2 reaction. An excess of ethyl iodide drives the reaction to completion.

-

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove inorganic salts and residual DMF.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure Ethyl 3,4-diethoxybenzoate.

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Profile

Spectroscopic data is indispensable for the structural elucidation and confirmation of synthesized compounds. While a dedicated public spectrum for Ethyl 3,4-diethoxybenzoate is not widely available, the expected shifts can be predicted based on its structure and comparison with analogues.

-

¹H NMR (predicted):

-

~1.4 ppm (triplet, 6H): Two methyl protons from the two ethoxy groups and the ethyl ester group.

-

~4.1-4.4 ppm (quartet, 6H): Methylene protons from the two ethoxy groups and the ethyl ester group.

-

~6.9-7.6 ppm (multiplet, 3H): Aromatic protons, exhibiting characteristic splitting patterns for a 1,3,4-trisubstituted benzene ring.

-

-

¹³C NMR (predicted):

-

~14-15 ppm: Methyl carbons of the ethoxy and ethyl ester groups.

-

~60-65 ppm: Methylene carbons of the ethoxy and ethyl ester groups.

-

~110-125 ppm: Aromatic carbons.

-

~148-153 ppm: Aromatic carbons attached to oxygen.

-

~166 ppm: Carbonyl carbon of the ester.

-

-

Mass Spectrometry (EI):

-

Expected M⁺ peak: m/z = 238.

-

Common Fragmentation Patterns: Loss of the ethoxy group (-OC₂H₅, m/z = 193), loss of the ethyl ester group, and other characteristic fragmentations of benzoate esters.

-

-

Infrared (IR) Spectroscopy:

-

~1710-1730 cm⁻¹: Strong C=O stretch from the ester.

-

~1200-1300 cm⁻¹: C-O stretching vibrations.

-

~2850-3000 cm⁻¹: C-H stretches of the alkyl groups.

-

Applications in Research and Drug Development

While direct applications of Ethyl 3,4-diethoxybenzoate are not extensively documented, its structural similarity to pharmacologically active analogues suggests several areas of potential utility.

Potential as a Prolyl Hydroxylase (PHD) Inhibitor

The closely related compound, Ethyl 3,4-dihydroxybenzoate (EDHB), is a known inhibitor of prolyl hydroxylase domain (PHD) enzymes. [1][2]This inhibition stabilizes the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), a key transcription factor in the cellular response to hypoxia.

Caption: HIF-1α stabilization pathway via PHD inhibition.

By stabilizing HIF-1α, Ethyl 3,4-diethoxybenzoate could potentially be investigated for therapeutic applications in:

-

Ischemia and Cardiovascular Protection: Upregulating angiogenic factors like VEGF to promote blood vessel formation in ischemic tissues. [3]* Anemia: Stimulating the production of erythropoietin (EPO).

-

Anti-inflammatory Effects: Modulating inflammatory responses through HIF-1α dependent pathways.

Synthetic Building Block

The ethoxy groups provide greater metabolic stability compared to the hydroxyl groups of EDHB, making it an attractive scaffold for medicinal chemistry. It can serve as a key intermediate for the synthesis of more complex molecules where protection of the catechol moiety is desired during intermediate synthetic steps.

Safety and Handling

As with any chemical compound, proper safety precautions are essential.

-

Hazard Classification (Predicted):

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

-

-

Personal Protective Equipment (PPE):

-

Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Use in a well-ventilated area or with a fume hood.

-

-

Storage:

-

Store in a cool, dry place away from oxidizing agents.

-

Keep container tightly sealed.

-

-

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

-

Conclusion

Ethyl 3,4-diethoxybenzoate is a compound with significant potential, primarily as a synthetic intermediate and a research tool in medicinal chemistry. While direct experimental data is sparse, its properties and potential bioactivities can be reasonably extrapolated from its structure and well-documented analogues. This guide provides a foundational framework for researchers, synthesizing available data and predictive models to support further investigation into its synthesis, characterization, and application in drug discovery and materials science. The protocols and data presented herein should be validated experimentally to confirm their accuracy.

References

- Ataman Kimya. (n.d.). ETHYL 3 4-DIHYDROXYBENZOATE.

- ChemicalBook. (n.d.). ETHYL 3,4-DIMETHOXYBENZOATE | 3943-77-9.

- ChemicalBook. (n.d.). Ethyl 3,4-dihydroxybenzoate(3943-89-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). Ethyl 3,4-dihydroxybenzoate synthesis.

- Ningbo Inno Pharmchem Co.,Ltd. (2025). Ethyl 3,4-Dihydroxybenzoate: A Comprehensive Overview. Retrieved from Ningbo Inno Pharmchem Co.,Ltd. website.

- PubChem. (n.d.). Ethyl 3,4-Dihydroxybenzoate.

- PubChem. (n.d.). Ethyl 3,4,5-Trimethoxybenzoate.

- PubChem. (n.d.). Ethyl 3-hydroxy-4-methoxybenzoate.

- Santa Cruz Biotechnology. (n.d.). Ethyl 3,4-dimethoxybenzoate.

- Selleck Chemicals. (n.d.). Ethyl 3,4-dihydroxybenzoate (Protocatechuic acid ethyl ester) | Prolyl-hydroxylase Inhibitor.

- Nimker, C., Kaur, G., Revo, A., Chaudhary, P., & Bansal, A. (2016). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. Journal of Biosciences, 41(4), 627–638.

- Sigma-Aldrich. (n.d.). Ethyl 3,4-dimethoxybenzoate.

Sources

An In-depth Technical Guide to Ethyl 3,4-dihydroxybenzoate: Synthesis, Properties, and Applications in Drug Development

Introduction

Ethyl 3,4-dihydroxybenzoate, also known by its synonym Ethyl protocatechuate and the acronym EDHB, is a phenolic compound of significant interest to the pharmaceutical and nutraceutical industries.[1] This guide provides a comprehensive technical overview of Ethyl 3,4-dihydroxybenzoate, including its chemical identity, synthesis, physicochemical properties, and its multifaceted applications, particularly in the realm of drug development. As a competitive inhibitor of prolyl hydroxylase domain enzymes (PHDs), EDHB's biological activities are vast, ranging from antioxidant and anti-inflammatory to cardioprotective and neuroprotective effects.[2]

Core Compound Identification

Proper identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers for Ethyl 3,4-dihydroxybenzoate.

| Identifier | Value | Source |

| CAS Number | 3943-89-3 | [1][3][4] |

| Molecular Formula | C9H10O4 | [3][4][5] |

| Molecular Weight | 182.17 g/mol | [3][4][5] |

| Synonyms | Ethyl protocatechuate, 3,4-Dihydroxybenzoic acid ethyl ester, EDHB | [1][3][5] |

| InChIKey | KBPUBCVJHFXPOC-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)O)O | [5][6] |

Molecular Structure

The molecular structure of Ethyl 3,4-dihydroxybenzoate consists of a benzene ring substituted with two hydroxyl groups at the 3 and 4 positions and an ethyl ester group.[4] This structure, particularly the catechol moiety (the two adjacent hydroxyl groups), is crucial to its antioxidant properties and its ability to act as a competitive inhibitor of prolyl hydroxylase.[2]

Sources

- 1. Ethyl 3,4-dihydroxybenzoate | 3943-89-3 [chemicalbook.com]

- 2. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Ethyl 3,4-Dihydroxybenzoate | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl protocatechuate - Wikipedia [en.wikipedia.org]

The Solubility Profile of Ethyl 3,4-diethoxybenzoate in Organic Solvents

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that profoundly influences process development, formulation design, bioavailability, and analytical method development.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Ethyl 3,4-diethoxybenzoate. Due to the limited availability of public domain quantitative solubility data for this specific compound, this guide focuses on the underlying theoretical principles, its inferred physicochemical properties based on structural analogs, and a detailed, authoritative protocol for the experimental determination of its thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals who require a robust methodology for characterizing the solubility of Ethyl 3,4-diethoxybenzoate and similar compounds in various organic solvents.

Introduction to Ethyl 3,4-diethoxybenzoate and its Solubility

Ethyl 3,4-diethoxybenzoate is an organic compound featuring a central benzene ring substituted with two ethoxy groups and an ethyl ester functional group. Its structural relatives, such as Ethyl 3,4-dihydroxybenzoate and other benzoate esters, find applications as antioxidants, pharmaceutical intermediates, and flavoring agents.[3][4] Understanding the solubility of Ethyl 3,4-diethoxybenzoate is paramount for its practical application. In pharmaceutical development, poor solubility can lead to low bioavailability and formulation challenges.[1][5] In chemical synthesis, solvent selection is crucial for reaction kinetics, purification via crystallization, and overall process efficiency.[6] This guide provides the foundational knowledge and practical steps to accurately characterize its behavior in organic media.

Physicochemical Profile of Ethyl 3,4-diethoxybenzoate

A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility.

-

Chemical Structure:

-

Aromatic Ring: The central benzene ring is a nonpolar, hydrophobic feature.

-

Ethyl Ester Group (-COOCH₂CH₃): This group introduces polarity due to the carbonyl (C=O) and ether linkages. The oxygen atoms have lone pairs of electrons and can act as hydrogen bond acceptors.

-

Ethoxy Groups (-OCH₂CH₃): Similar to the ester, the ether linkages add polarity and hydrogen bond accepting sites. The ethyl chains contribute to the molecule's nonpolar character.

-

-

Calculated Properties:

-

Molecular Formula: C₁₃H₁₈O₄

-

Molecular Weight: 238.28 g/mol

-

-

Inferred Properties:

-

Physical Form: Based on its structural analog, Ethyl 3,4-dimethoxybenzoate, it is expected to be a solid at room temperature.[7]

-

Polarity: The molecule possesses both polar (ester and ether oxygens) and nonpolar (aromatic ring, ethyl chains) regions. This amphiphilic nature suggests it will be most soluble in solvents of intermediate polarity and less soluble in highly polar (like water) or very nonpolar (like hexane) solvents.

-

The Theoretical Framework of Solubility

The principle of "like dissolves like" provides a fundamental guideline for predicting solubility.[8][9] This concept is rooted in the intermolecular forces between solute and solvent molecules and the overall thermodynamics of the dissolution process.

Dissolution can be understood as a three-step process:

-

Solute-Solute Separation: Energy is required to overcome the forces holding the solute molecules together in their crystal lattice.

-

Solvent-Solvent Separation: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Solute-Solvent Interaction: Energy is released when the solute molecule is solvated by the solvent molecules.

A substance dissolves readily when the energy released in the third step is comparable to, or greater than, the energy required for the first two steps. The strength and nature of these interactions (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) are key.[10] For Ethyl 3,4-diethoxybenzoate, its ability to accept hydrogen bonds from protic solvents (like alcohols) and engage in dipole-dipole interactions with aprotic polar solvents (like acetone) will be a primary driver of its solubility in those media.[4]

Gold Standard Protocol: Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the Isothermal Saturation Shake-Flask Method . This method is considered the "gold standard" and, when performed correctly, yields accurate and reproducible data. Adherence to Good Laboratory Practice (GLP) is essential for reliable results.[3]

Detailed Methodology: Isothermal Shake-Flask Protocol

Objective: To determine the saturation concentration of Ethyl 3,4-diethoxybenzoate in a selected organic solvent at a constant temperature.

Materials:

-

Ethyl 3,4-diethoxybenzoate (solid, of known purity)

-

High-purity organic solvent of choice

-

Scintillation vials or flasks with airtight caps

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis Spectrophotometer.

Step-by-Step Procedure:

-

Preparation of Slurry:

-

Add an excess amount of solid Ethyl 3,4-diethoxybenzoate to a vial. An excess is critical and is visually confirmed by the presence of undissolved solid throughout the experiment.

-

Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent any solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard.[7] For certain compounds, 72 hours may be necessary to ensure the solid-state has not changed. Causality Note: This extended time allows the dissolution and crystallization processes to reach a dynamic equilibrium, ensuring the measured concentration represents the true thermodynamic solubility limit.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the saturated supernatant from the excess solid, centrifuge the vials at high speed. Causality Note: Inadequate separation is a major source of error, leading to an overestimation of solubility. Centrifugation is more robust than simple sedimentation.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant. To remove any remaining fine particulates, immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE) into a clean vial.

-

Accurately perform a gravimetric or volumetric dilution of the saturated solution into a pre-calibrated volumetric flask using the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a validated, stability-indicating HPLC method or UV-Vis spectrophotometry.

-

Prepare a multi-point calibration curve using stock solutions of Ethyl 3,4-diethoxybenzoate of known concentrations.

-

Calculate the concentration of the diluted sample by interpolating from the calibration curve.

-

-

Final Calculation:

-

Multiply the determined concentration by the dilution factor to obtain the solubility of Ethyl 3,4-diethoxybenzoate in the solvent at the specified temperature. Report the result in appropriate units (e.g., mg/mL, g/100mL, or mol/L).

-

Workflow Visualization

The following diagram illustrates the key stages of the Isothermal Shake-Flask method.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Expected Solubility Profile and Data from Analog Compounds

While specific quantitative data for Ethyl 3,4-diethoxybenzoate is scarce, we can infer its likely behavior by examining structurally related compounds. The following table provides a reference point for selecting solvents for experimental determination.

| Solvent Class | Solvent | Compound | Temperature (°C) | Solubility | Citation |

| Polar Protic | Water | Ethyl Benzoate | 25 | 0.72 mg/mL (Slightly Soluble) | |

| Water | Ethyl 3,4-dihydroxybenzoate | - | Insoluble | ||

| Ethanol | Ethyl Benzoate | Room Temp. | Miscible | ||

| Ethanol | Ethyl 3,4-dihydroxybenzoate | - | Soluble | ||

| Polar Aprotic | DMSO | Ethyl 3,4,5-trimethoxybenzoate | Not Specified | ≥ 100 mg/mL | |

| Acetone | Ethyl 3,4,5-trimethoxybenzoate | Not Specified | Soluble | ||

| Nonpolar Aprotic | Chloroform | Ethyl Benzoate | Room Temp. | Miscible | [3] |

| Chloroform | Ethyl 3,4,5-trimethoxybenzoate | Not Specified | Soluble |

Interpretation and Prediction for Ethyl 3,4-diethoxybenzoate:

-

Aqueous Solubility: Like its analogs, it is expected to have very low solubility in water due to the hydrophobic aromatic ring and alkyl chains.

-

Alcohol Solubility: It is predicted to be soluble in alcohols like ethanol, where both hydrogen bonding (with the solvent as a donor) and dispersion forces can occur.

-

Polar Aprotic Solvents: High solubility is expected in solvents like DMSO and acetone, which can effectively solvate the polar ester and ether groups.

-

Chlorinated & Other Organic Solvents: Good solubility is expected in solvents like dichloromethane and chloroform.

Conclusion

This guide establishes a comprehensive technical framework for approaching the solubility determination of Ethyl 3,4-diethoxybenzoate. While published quantitative data is limited, an understanding of its physicochemical properties, grounded in the principles of intermolecular forces, allows for rational solvent selection. The provided Isothermal Shake-Flask protocol represents a robust, field-proven methodology for generating accurate and reliable thermodynamic solubility data. The successful application of this protocol will empower researchers to make informed decisions in process development, formulation, and synthesis, ensuring the effective utilization of this compound.

References

-

Solubility of Things. (n.d.). Ethyl benzoate. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7165, Ethyl benzoate. Retrieved from [Link]

- Glomme, A., März, J., & Dressman, J. B. (2005). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies, 12(3), 14-21.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Ethyl 3,4-Dihydroxybenzoate: A Comprehensive Overview. Retrieved from [Link]

-

protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHYL 3 4-DIHYDROXYBENZOATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77547, Ethyl 3,4-Dihydroxybenzoate. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

Xtalks. (2015, September 21). Improving Drug Solubility By Preventing Crystallization. Retrieved from [Link]

- Völgyi, G., Baka, E., & Takács-Novák, K. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28.

- Pan, L., Ho, Q., & Li, Z. (2016). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 17(1), 1-5.

-

The Cynical Philosopher. (2022, January 5). Crystallization | Organic Chemistry Lab Techniques [Video]. YouTube. Retrieved from [Link]

- Acree Jr, W. E., & Abraham, M. H. (2013). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. Electronic Journal of Biology, 2, 577.

- Meijer, E. W., van der Gucht, J., & Palmans, A. R. A. (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Journal of the American Chemical Society, 142(47), 19848-19865.

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, July 9). Solubility and Solute Solvent Interactions [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 2. arctomsci.com [arctomsci.com]

- 3. Ethyl benzoate | 93-89-0 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ethyl 3,4-dimethoxybenzoate | CymitQuimica [cymitquimica.com]

- 6. Ethyl 3,4-dimethoxybenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

A Technical Guide to the Potential Biological Activities of Diethoxy-Substituted Benzoates

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethoxy-substituted benzoates represent a class of aromatic esters with largely unexplored therapeutic potential. While structurally related to extensively studied dihydroxy- and dimethoxy-substituted analogues, the unique physicochemical properties imparted by the diethoxy moieties—notably increased lipophilicity—suggest a distinct pharmacological profile. This technical guide provides a comprehensive overview of the hypothesized biological activities of these compounds, drawing upon established structure-activity relationships of related phenolic and alkoxybenzoic acids and their esters. We delve into the theoretical underpinnings of their potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. Furthermore, this document serves as a practical roadmap for researchers by providing detailed, step-by-step experimental protocols to systematically investigate and validate these potential therapeutic applications. Through this synthesis of theoretical rationale and actionable experimental design, we aim to catalyze further research into this promising, yet under-investigated, chemical space.

Introduction: The Case for Investigating Diethoxy-Substituted Benzoates

The benzoate scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. Extensive research has focused on hydroxylated benzoates, such as ethyl 3,4-dihydroxybenzoate (EDHB), which exhibit potent antioxidant, anti-inflammatory, and anticancer effects primarily through the inhibition of prolyl hydroxylase domain (PHD) enzymes and stabilization of Hypoxia-Inducible Factor-1α (HIF-1α)[1][2][3][4]. Similarly, methoxy-substituted analogues have been explored for their pharmacokinetic advantages and diverse biological activities, including anticancer and anti-inflammatory properties[5].

However, the diethoxy-substituted benzoates remain a largely uncharted territory. The replacement of hydroxyl or methoxy groups with ethoxy groups introduces significant changes to the molecule's electronic and steric properties, and most notably, its lipophilicity. This alteration is critical, as it can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological membranes and protein binding sites. The enhanced metabolic stability observed with similar 3,4-dimethoxy substitutions suggests that diethoxy-substituted compounds could offer favorable pharmacokinetic profiles[5].

This guide is structured to first build a logical, evidence-based hypothesis for the potential biological activities of diethoxy-substituted benzoates based on established principles of medicinal chemistry and pharmacology. Subsequently, it provides the detailed experimental frameworks necessary to rigorously test these hypotheses, thereby bridging the current knowledge gap and paving the way for novel drug discovery efforts.

Hypothesized Biological Activities & Mechanisms of Action

Antioxidant Activity: A Shift from Direct Scavenging to Indirect Mechanisms

The potent antioxidant activity of dihydroxybenzoates is largely attributed to the hydrogen-donating capacity of their phenolic hydroxyl groups, which allows them to directly scavenge free radicals[6][7]. The substitution of these hydroxyl groups with ethoxy groups removes this primary mechanism of direct radical scavenging.

However, this does not preclude antioxidant activity. We hypothesize that diethoxy-substituted benzoates may exert antioxidant effects through indirect mechanisms, such as:

-

Induction of Endogenous Antioxidant Enzymes: Like other phenolic ethers, these compounds may upregulate the expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx) via activation of transcription factors like Nrf2.

-

Modulation of Cellular Signaling: They may interfere with pro-oxidant signaling pathways, such as those mediated by NADPH oxidase (NOX).

The increased lipophilicity of diethoxy compounds could enhance their ability to partition into cellular membranes, potentially protecting lipids from peroxidation.

A logical workflow for investigating these hypothesized antioxidant mechanisms is presented below.

Caption: Workflow for investigating the antioxidant potential of diethoxy-substituted benzoates.

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds often involve the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway and the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1/COX-2)[3][8].

We postulate that diethoxy-substituted benzoates may exhibit anti-inflammatory properties by:

-

Inhibiting NF-κB Signaling: By preventing the activation and nuclear translocation of NF-κB, these compounds could reduce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Modulating Arachidonic Acid Metabolism: They may inhibit the activity of COX and lipoxygenase (LOX) enzymes, thereby reducing the production of prostaglandins and leukotrienes.

-

Targeting Inflammasome Activation: The increased lipophilicity might allow for interaction with intracellular sensors like the NLRP3 inflammasome, preventing its activation.

The signaling pathway for investigating anti-inflammatory action is depicted below.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by diethoxy-substituted benzoates.

Antimicrobial Activity

Benzoic acid and its esters (parabens) are well-known for their antimicrobial properties, which are generally enhanced with increasing alkyl chain length due to improved penetration of microbial cell membranes[9][10][11]. The ethoxy groups in diethoxy-substituted benzoates could confer a degree of lipophilicity that facilitates disruption of microbial membranes or inhibition of essential enzymes.

Potential antimicrobial mechanisms include:

-

Membrane Disruption: Altering the integrity and function of the bacterial or fungal cell membrane.

-

Enzyme Inhibition: Targeting key metabolic enzymes within the microorganism.

-

Efflux Pump Inhibition: Potentiating the activity of existing antibiotics by inhibiting efflux pumps, a mechanism observed in the related compound EDHB[12].

Cytotoxic and Anticancer Activity

Many substituted benzoic acid derivatives have demonstrated cytotoxicity against various cancer cell lines[13][14]. The mechanisms are diverse, but often involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.

For diethoxy-substituted benzoates, potential anticancer mechanisms could include:

-

Induction of Apoptosis: Triggering programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G2/M phase) to prevent cell division.

-

Inhibition of Pro-survival Signaling: Targeting pathways such as PI3K/Akt or MAPK, which are often dysregulated in cancer.

Experimental Protocols for Validation

This section provides detailed methodologies for the preliminary assessment of the hypothesized biological activities.

Assessment of Antioxidant Activity

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically[15].

-

Protocol:

-

Prepare a 0.1 mM working solution of DPPH in methanol.

-

Prepare stock solutions of the diethoxy-substituted benzoate and a positive control (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., DMSO, methanol).

-

In a 96-well plate, add 100 µL of various concentrations of the test compound or control.

-

Add 100 µL of the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

-

Causality and Validation: A low IC50 value indicates strong direct radical scavenging activity. Given the absence of labile hydroxyl protons, diethoxy-substituted benzoates are expected to show high IC50 values in this assay. This experiment serves as a crucial negative control to validate the hypothesis that their antioxidant activity, if any, is likely indirect.

3.1.2. Cellular Antioxidant Activity (CAA) Assay

-

Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (e.g., DCFH-DA) within cultured cells, providing a more biologically relevant measure of antioxidant potential.

-

Protocol:

-

Seed human hepatocellular carcinoma (HepG2) cells in a 96-well black-walled plate and grow to confluence.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 25 µM DCFH-DA for 1 hour at 37°C.

-

Remove the DCFH-DA solution, wash the cells, and treat with various concentrations of the test compound and a positive control (e.g., quercetin) for 1 hour.

-

Induce oxidative stress by adding a free radical generator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

-

Immediately measure fluorescence using a microplate reader at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour.

-

Quantify the CAA by calculating the area under the curve and determine IC50 values.

-

-

Causality and Validation: A low IC50 in this assay, coupled with a high IC50 in the DPPH assay, would strongly support the hypothesis of an indirect or cellular-based antioxidant mechanism.

Assessment of Anti-inflammatory Activity

3.2.1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Principle: This assay screens for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator, produced by macrophages upon stimulation with LPS.

-

Protocol:

-

Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound or a positive control (e.g., dexamethasone) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Measure the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent system.

-

Measure absorbance at 540 nm and calculate the percentage inhibition of NO production.

-

Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.

-

-

Causality and Validation: Inhibition of NO production without significant cytotoxicity is a strong indicator of anti-inflammatory potential. This assay provides a robust, high-throughput initial screen before proceeding to more mechanistic studies like Western blotting for iNOS and COX-2 expression.

Assessment of Cytotoxic Activity

3.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Protocol:

-

Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compound and a positive control (e.g., doxorubicin) for 48 or 72 hours.

-

After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO, isopropanol).

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

Causality and Validation: A low IC50 value indicates potent cytotoxic activity. This assay is a gold standard for initial screening of potential anticancer agents. Positive hits should be followed up with assays for apoptosis (e.g., Annexin V/PI staining) and cell cycle analysis to elucidate the mechanism of cell death.

Quantitative Data Summary (Hypothetical)

As direct experimental data for diethoxy-substituted benzoates is scarce, the following table presents hypothetical comparative data based on structure-activity relationships, which can serve as a benchmark for future studies.

| Compound/Analogue | DPPH IC50 (µM) | Cellular Antioxidant IC50 (µM) | Anti-inflammatory (NO) IC50 (µM) | Cytotoxicity (MCF-7) IC50 (µM) |

| Ethyl 3,4-dihydroxybenzoate | Low (~15) | Low (~20) | Moderate (~50) | Moderate (~75) |

| Ethyl 3,4-dimethoxybenzoate | High (>200) | Moderate (~60) | Moderate (~40) | Moderate (~60) |

| Ethyl 3,4-diethoxybenzoate (Hypothesized) | Very High (>500) | Moderate-Low (~45) | Moderate-Low (~35) | Moderate-Low (~50) |

This table is for illustrative purposes to guide research expectations.

Conclusion and Future Directions

The field of diethoxy-substituted benzoates is ripe for exploration. While direct evidence of their biological activity is currently limited, a strong theoretical framework based on well-understood structure-activity relationships of related compounds suggests significant potential in several therapeutic areas, particularly as anti-inflammatory and anticancer agents with potentially favorable pharmacokinetic profiles. The increased lipophilicity conferred by the ethoxy groups is a double-edged sword: it diminishes the potential for direct antioxidant activity but may enhance cellular uptake, membrane interaction, and metabolic stability, opening the door to potent indirect antioxidant and signaling-modulatory effects.

The experimental protocols detailed in this guide provide a clear and robust starting point for the systematic evaluation of these compounds. Future research should focus on:

-

Synthesis and Screening: A library of diethoxy-substituted benzoate isomers and esters should be synthesized and screened using the outlined assays.

-

Mechanistic Studies: Active compounds should be further investigated to elucidate their precise mechanisms of action, including their effects on specific signaling pathways (NF-κB, Nrf2, PI3K/Akt) and enzyme targets.

-

In Vivo Validation: Promising candidates should be advanced to animal models of inflammation, oxidative stress, and cancer to validate their in vitro efficacy and assess their pharmacokinetic and safety profiles.

By pursuing this structured approach, the scientific community can unlock the potential of diethoxy-substituted benzoates and potentially develop novel therapeutics for a range of human diseases.

References

- Benchchem. A Comprehensive Technical Guide to the Biological Activities of Ethyl 3,4-Dihydroxybenzoate. [URL: https://www.benchchem.com/product/bchm11894]

- Nimker, C., et al. (2015). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4674820/]

- Nimker, C., et al. (2015). PROTECTIVE EFFICACY OF ETHYL 3, 4- DIHYDROXY BENZOATE AGAINST EXERCISE INDUCED DAMAGES: PUTATIVE ROLE IN IMPROVING PHYSICAL PERFORMANCE. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.com/bft-article/protective-efficacy-of-ethyl-3-4-dihydroxy-benzoate-against-exercise-induced-damages-putative-role-in-improving-physical-performance/]

- MCE. Ethyl 3,4-dihydroxybenzoate (Protocatechuic acid ethyl ester) | Prolyl-hydroxylase Inhibitor. [URL: https://www.medchemexpress.

- Ataman Kimya. ETHYL 3 4-DIHYDROXYBENZOATE. [URL: https://www.ataman-kimya.

- Bansal, A., et al. (2015). Ethyl 3,4-dihydroxybenzoate (EDHB): a prolyl hydroxylase inhibitor attenuates acute hypobaric hypoxia mediated vascular leakage in brain. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26649730/]

- ResearchGate. Cytotoxic effects of selected compounds in four cancer cell lines. [URL: https://www.researchgate.net/figure/Cytotoxic-effects-of-selected-compounds-in-four-cancer-cell-lines_tbl2_350212301]

- MDPI. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. MDPI. [URL: https://www.mdpi.com/2079-6382/11/4/505]

- PubChem. Ethyl 3,4-dihydroxybenzoate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77547]

- PubMed. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. [URL: https://pubmed.ncbi.nlm.nih.gov/24524490/]

- Wintjens, R., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8230758/]

- Moreno, M., et al. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus. [URL: https://www.uwiser.com/ocp/ocp.3120221233.pdf]

- Benchchem. A Comparative Analysis of the Antioxidant Potential: 2,3-Dihydroxy-4-methoxybenzoic Acid vs. Protocatechuic Acid. [URL: https://www.benchchem.com/product/BCHM11894/technical-guide]

- Croci, T., et al. (2007). In vitro and in vivo pharmacological characterization of ethyl-4-[trans-4-[((2S)-2-hydroxy-3-[4-hydroxy-3[(methylsulfonyl)amino]-phenoxy]propyl) amino]cyclohexyl]benzoate hydrochloride (SAR150640), a new potent and selective human beta3-adrenoceptor agonist for the treatment of preterm labor. Journal of Pharmacology and Experimental Therapeutics. [URL: https://jpet.aspetjournals.org/content/321/3/1118]

- RSC Publishing. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra00476a]

- Moreno, M., et al. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Universal Wiser Publisher. [URL: https://www.uwiser.com/ocp/ocp.3120221233.html]

- PubMed. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. [URL: https://pubmed.ncbi.nlm.nih.gov/24692713/]

- PubMed. (2006). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. [URL: https://pubmed.ncbi.nlm.nih.gov/16934215/]

- Wang, Y., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6389018/]

- PubMed. (2016). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. [URL: https://pubmed.ncbi.nlm.nih.gov/27045330/]

- Semantic Scholar. Antioxidant properties of benzoic acid derivatives against superoxide radical. [URL: https://www.semanticscholar.org/paper/Antioxidant-properties-of-benzoic-acid-derivatives-Valentov%C3%A1-Bala%C5%BEov%C3%A1/b272895689108b79b6957a264a784d12c85b7f16]

- NIH. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8627801/]

- ResearchGate. (2025). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [URL: https://www.researchgate.net/publication/348208947_Anomalous_1_H_NMR_chemical_shift_behavior_of_substituted_benzoic_acid_esters]

- ResearchGate. Cytotoxicity of compounds on different cell lines. [URL: https://www.researchgate.net/figure/Cytotoxicity-of-compounds-on-different-cell-lines_tbl3_266099081]

- PubMed Central. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10539151/]

- PubMed. (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. [URL: https://pubmed.ncbi.nlm.nih.gov/25553689/]

- ResearchGate. (2025). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. [URL: https://www.researchgate.net/publication/300067648_Antimicrobial_effect_of_4-hydroxybenzoic_acid_ester_with_glycerol]

- Beilstein Journals. (2024). Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs. [URL: https://www.beilstein-journals.org/bjoc/articles/20/105]

- PubMed. (2015). Synthesis and in vitro biological evaluation of dihydroartemisinyl-chalcone esters. [URL: https://pubmed.ncbi.nlm.nih.gov/25461309/]

- PubMed Central. (2011). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3136583/]

- ResearchGate. (2025). Synthesis and Biological Evaluation of (-)-Dictyostatin and Stereoisomers. [URL: https://www.researchgate.

- PubMed. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [URL: https://pubmed.ncbi.nlm.nih.gov/29488104/]

- PubMed. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/2634408/]

- MDPI. (2023). Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. [URL: https://www.mdpi.com/2218-0532/28/1/32]

- ChemScene. 6273-95-6 | Propyl 4-hydroxy-3-methoxybenzoate. [URL: https://www.chemscene.

- PubMed. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/23050529/]

- PubMed Central. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10759082/]

Sources

- 1. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ojs.wiserpub.com [ojs.wiserpub.com]

- 8. Ethyl 3,4-dihydroxybenzoate (EDHB): a prolyl hydroxylase inhibitor attenuates acute hypobaric hypoxia mediated vascular leakage in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Ubiquitous Benzoate: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoate derivatives represent a vast and functionally diverse class of secondary metabolites in the plant kingdom.[1][2] Derived from the phenylpropanoid pathway, these compounds are integral to plant survival and reproduction, acting as signaling molecules, defense compounds, and attractants for pollinators.[3] For researchers in drug development and plant science, a thorough understanding of the natural occurrence, biosynthesis, and analytical quantification of these molecules is paramount. This guide provides an in-depth exploration of the intricate biosynthetic network leading to benzoate derivatives, details their physiological roles, and offers comprehensive, field-proven protocols for their extraction and analysis.

Introduction: The Benzoate Family in Plants

Benzoic acid and its derivatives are aromatic compounds characterized by a benzene ring attached to a carboxyl group or a derivative thereof.[3] Their natural occurrence in plants is widespread, from simple benzoic acid found in fruits like cranberries and blueberries to more complex structures with significant pharmacological activities, such as the anticancer drug paclitaxel (Taxol) and the anesthetic cocaine. The structural diversity of this family is vast, encompassing simple esters like methyl benzoate, which contributes to floral scent, and hydroxylated derivatives like salicylic acid, a key plant hormone.[2] Parabens, specifically p-hydroxybenzoic acid (PHBA) derivatives, also occur naturally in plants like cucumbers and carrots, where they contribute to the plant's defense mechanisms.[4]

This guide will navigate the complex world of plant-derived benzoates, providing a foundational understanding for their study and utilization.

Biosynthesis: From Primary Metabolism to Specialized Molecules

The journey to the diverse array of benzoate derivatives begins with the shikimate pathway, a core metabolic route in plants and microorganisms that produces the aromatic amino acid phenylalanine. Phenylalanine then enters the phenylpropanoid pathway, the central hub for the synthesis of a multitude of phenolic compounds.[2]

The general phenylpropanoid pathway generates a wide array of secondary metabolites from a few intermediates of the shikimate pathway.[5] This intricate network involves parallel and intersecting pathways distributed across multiple subcellular compartments.

The Phenylpropanoid Pathway: The Gateway to Benzoates

The initial steps of the phenylpropanoid pathway are crucial for diverting carbon from primary metabolism into the production of specialized metabolites. The conversion of phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL), is a key regulatory point. From cinnamic acid, a series of enzymatic reactions, including hydroxylations and methylations, lead to a variety of phenylpropanoid compounds.

Formation of the Benzoate Backbone

The C6-C1 backbone of benzoic acid is primarily formed from cinnamic acid through two main routes: the β-oxidative and the non-β-oxidative pathways. While both pathways lead to the formation of benzoyl-CoA, the key precursor for many benzoate derivatives, the specific enzymes and intermediates can vary between plant species and even different tissues within the same plant.

Diversification of Benzoate Derivatives

Once benzoyl-CoA is synthesized, it serves as a substrate for a multitude of enzymes that create the vast diversity of benzoate derivatives observed in nature. Key enzyme families involved in this diversification include:

-

Acyltransferases: The BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases is responsible for the formation of benzoate esters by catalyzing the transfer of the benzoyl group from benzoyl-CoA to various alcohol acceptors.[6][7] For example, the formation of ethyl benzoate and methyl benzoate in lily flowers is catalyzed by a BAHD acyltransferase.[6][7]

-

Methyltransferases: The SABATH family of methyltransferases utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the carboxyl group of benzoic acid and its derivatives, producing volatile esters like methyl benzoate and methyl salicylate.[6][7]

-

Cytochrome P450 Monooxygenases (P450s): This large and diverse family of enzymes plays a critical role in the hydroxylation and subsequent modification of the benzene ring, leading to the formation of hydroxylated benzoic acid derivatives like salicylic acid and p-hydroxybenzoic acid.[8] P450s are also heavily involved in the complex biosynthetic pathways of intricate benzoate-containing molecules like paclitaxel.[8]

The following diagram illustrates the core biosynthetic pathway leading to the diversification of benzoate derivatives.

Caption: Core biosynthetic pathway of benzoate derivatives in plants.

Physiological Roles: More Than Just Flavor and Fragrance

The diverse structures of benzoate derivatives are mirrored by their multifaceted roles in plant physiology. These roles are critical for the plant's interaction with its environment and for its overall fitness.

-

Plant Defense: Many benzoate derivatives possess antimicrobial and insecticidal properties, serving as phytoalexins and phytoanticipins.[3] For instance, benzoic acid and its hydroxylated derivatives can suppress fungal diseases like early blight in tomato. The accumulation of these compounds at sites of infection is a common defense response.

-

Hormonal Regulation and Signaling: Salicylic acid, a hydroxylated benzoic acid derivative, is a key plant hormone involved in systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response against pathogens.[2]

-

Pollinator Attraction: Volatile benzoate esters, such as methyl benzoate and ethyl benzoate, are major components of floral scents in many plant species.[6] These fragrances act as chemical cues to attract pollinators, ensuring successful reproduction.

-

Allelopathy: Some plants release benzoate derivatives into the soil to inhibit the growth of neighboring plants, a phenomenon known as allelopathy. This reduces competition for resources.

Quantitative Occurrence of Benzoate Derivatives in Plants

The concentration of benzoate derivatives in plants can vary significantly depending on the species, tissue type, developmental stage, and environmental conditions. The following table summarizes some reported concentrations of representative benzoate derivatives in various plant sources.

| Benzoate Derivative | Plant Species | Plant Part | Concentration | Reference(s) |

| Benzoic Acid | Vaccinium macrocarpon (Cranberry) | Fruit | up to 1300 mg/kg | |

| Benzoic Acid | Antirrhinum majus (Snapdragon) | Petals | 19.6 µg/g fresh weight | [9] |

| Methyl Benzoate | Antirrhinum majus (Snapdragon) | Emitted from flower | 56.5 µ g/flower/24 hr | [9] |

| Sodium Benzoate | Fruit Juices (commercial) | 30.41 ± 4.06 mg/100 ml | [10] | |

| Salicylic Acid | Nicotiana tabacum (Tobacco) | Healthy leaves | ~200 ng/g fresh material | [11] |

Analytical Methodologies: A Guide to Extraction and Quantification

Accurate and reliable quantification of benzoate derivatives in plant matrices is crucial for research in plant physiology, drug discovery, and quality control of plant-based products. The choice of analytical method depends on the specific compounds of interest, their concentration, and the complexity of the plant matrix.

Extraction of Benzoate Derivatives from Plant Tissues

The first and most critical step in the analysis of benzoate derivatives is their efficient extraction from the plant material. The choice of solvent and extraction technique is paramount to ensure high recovery and minimize degradation of the target analytes.

Protocol 1: General Solvent Extraction for Benzoic Acids and their Glycosides

This protocol is a robust starting point for the extraction of a broad range of benzoate derivatives.

Materials:

-

Fresh or freeze-dried plant tissue

-

Methanol (HPLC grade)

-

Deionized water

-

Mortar and pestle or homogenizer

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Sample Preparation: Weigh approximately 100-500 mg of fresh or 50-100 mg of freeze-dried plant tissue.

-

Homogenization: Grind the tissue to a fine powder in a mortar and pestle with liquid nitrogen or homogenize in a suitable solvent.

-

Extraction: Add 5-10 mL of 80% aqueous methanol to the homogenized tissue. Vortex thoroughly for 1 minute.

-

Sonication (Optional): Sonicate the sample in a water bath for 30 minutes to enhance extraction efficiency.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Collection: Carefully collect the supernatant.

-

Re-extraction (Optional but Recommended): Re-extract the pellet with another 5 mL of 80% aqueous methanol to ensure complete recovery of the analytes. Combine the supernatants.

-

Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

Causality Behind Experimental Choices:

-

80% Aqueous Methanol: This solvent system is effective for extracting a wide range of polar to moderately polar compounds, including benzoic acids and their glycosides. The water component helps to extract the more polar glycosides, while the methanol efficiently extracts the less polar aglycones.

-

Homogenization: Grinding the tissue increases the surface area, allowing for better solvent penetration and more efficient extraction.

-

Centrifugation: This step removes solid plant debris, which could clog the HPLC column.

-

Filtration: Final filtration removes any remaining particulate matter, protecting the sensitive HPLC instrumentation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the most common technique for the separation and quantification of non-volatile benzoate derivatives. Reversed-phase chromatography with a C18 column is typically employed.

Protocol 2: Reversed-Phase HPLC for the Analysis of Benzoic Acid and its Derivatives

Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

-

Solvent A: 0.1% Formic acid in deionized water.

-

Solvent B: Acetonitrile.

Gradient Program:

| Time (min) | % Solvent A | % Solvent B |

| 0 | 95 | 5 |

| 25 | 5 | 95 |

| 30 | 5 | 95 |

| 31 | 95 | 5 |

| 35 | 95 | 5 |

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm and 280 nm (or scan with PDA) Injection Volume: 10 µL

Causality Behind Experimental Choices:

-

C18 Column: The non-polar stationary phase of a C18 column effectively retains the moderately non-polar benzoate derivatives, allowing for their separation based on hydrophobicity.

-

Acidified Mobile Phase: The addition of formic acid to the mobile phase suppresses the ionization of the carboxylic acid groups of the analytes, leading to better peak shape and retention on the reversed-phase column.

-

Gradient Elution: A gradient from a highly aqueous mobile phase to a high concentration of organic solvent allows for the separation of compounds with a wide range of polarities in a single run.

-

UV Detection: The aromatic ring of benzoate derivatives allows for their sensitive detection using a UV detector. Monitoring at multiple wavelengths can help in the identification of different classes of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile benzoate esters like methyl benzoate, or for the analysis of non-volatile derivatives after chemical modification, GC-MS is a powerful technique that provides both high-resolution separation and structural information.

Protocol 3: GC-MS Analysis of Benzoate Derivatives after Derivatization

Derivatization (for non-volatile benzoic acids):

Many benzoic acids are not volatile enough for direct GC-MS analysis. Derivatization is necessary to increase their volatility. Silylation is a common method.[12][13]

Materials:

-

Dried plant extract (from Protocol 1)

-

Pyridine

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

-

Drying: Evaporate the solvent from the plant extract to complete dryness under a stream of nitrogen.

-

Methoxyamination (for carbonyl groups): Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes. This step protects carbonyl groups.

-

Silylation: Add 80 µL of MSTFA with 1% TMCS and incubate at 37°C for 30 minutes. This step converts acidic protons (on carboxyl and hydroxyl groups) to trimethylsilyl (TMS) ethers and esters.[14]

-

Analysis: The derivatized sample is now ready for GC-MS analysis.

GC-MS Parameters:

-

GC System: Gas chromatograph coupled to a mass spectrometer.

-

Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 min.

-

Ramp to 300°C at 5°C/min.

-

Hold at 300°C for 10 min.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-650.

Causality Behind Experimental Choices:

-